

Nostocarboline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nostocarboline	
Cat. No.:	B1238079	Get Quote

An In-depth Analysis of the IUPAC Name, Chemical Properties, and Biological Activities of a Promising β-Carboline Alkaloid

Nostocarboline, a quaternary β -carboline alkaloid, has emerged as a compound of significant interest within the scientific community. Isolated from the freshwater cyanobacterium Nostoc 78-12A, this natural product has demonstrated a range of biological activities, positioning it as a valuable lead compound in the development of novel therapeutics.[1][2][3][4][5] This technical guide provides a comprehensive overview of **nostocarboline**, detailing its chemical identity, physicochemical properties, and known biological effects. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting data in a structured and accessible format, outlining experimental methodologies, and visualizing complex biological pathways.

Chemical Identity and Properties

Nostocarboline is chemically defined as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium.[1][6] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some physical properties such as melting point, boiling point, and pKa have not been extensively reported in the literature, the available data provides a solid foundation for its chemical characterization.

Property	Value	Source
IUPAC Name	6-chloro-2-methyl-9H- pyrido[3,4-b]indol-2-ium	[1][6]
Molecular Formula	C12H10CIN2+	[1][6][7]
Molar Mass	217.67 g/mol	[6][7]
CAS Number	874440-44-5	[1]
Appearance	Not reported	
Melting Point	Not reported	_
Boiling Point	Not reported	_
Solubility	Not reported	_
рКа	Not reported	

Biological Activities and Therapeutic Potential

Nostocarboline exhibits a spectrum of biological activities, with its role as a cholinesterase inhibitor being the most prominently studied.[2][8][9] Beyond this, it has shown promise as an antiplasmodial, antitubercular, and algicidal agent.[10][11][12] A summary of its key biological activities is presented in the table below.

Biological Activity	Target/Organis m	IC50/EC50/MIC	In Vitro/In Vivo	Source
Butyrylcholineste rase (BChE) Inhibition	Human BChE	13.2 μΜ	In Vitro	[2][4][8]
Acetylcholinester ase (AChE) Inhibition	Electrophorus electricus AChE	5.3 μΜ	In Vitro	[13]
Antiplasmodial Activity	Plasmodium falciparum K1 strain	0.19 μM (194 nM)	In Vitro	[9]
Antiplasmodial Activity	Plasmodium falciparum	Low nanomolar	In Vitro	[10]
Algicidal Activity	Microcystis aeruginosa PCC 7806	> 1 μM	In Vitro	[11]
In Vivo Antiplasmodial Activity	Plasmodium berghei mouse model	50% reduction in parasitemia at 4 x 50 mg/kg ip	In Vivo	[12]

Mechanisms of Action

The diverse biological activities of **nostocarboline** are attributable to its interaction with multiple biological targets and pathways.

Cholinesterase Inhibition

Nostocarboline acts as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][13] Kinetic studies have indicated that it functions as a non-competitive inhibitor of AChE.[13] This mechanism suggests that **nostocarboline** binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Phytotoxic and Algicidal Effects

The growth-inhibitory effects of **nostocarboline** on photosynthetic organisms, such as the cyanobacterium Microcystis aeruginosa, are attributed to its ability to interfere with photosynthesis.[11][14] Studies utilizing chlorophyll-a fluorescence imaging have demonstrated that **nostocarboline** causes a decrease in photosynthetic activity, which precedes cell death. [11][15]

Antiplasmodial Activity and Apicoplast Targeting

The potent antiplasmodial activity of **nostocarboline** is of significant interest for the development of new antimalarial drugs. It is hypothesized that **nostocarboline** may target the apicoplast of the Plasmodium parasite.[16] The apicoplast is a non-photosynthetic plastid found in apicomplexan parasites, including Plasmodium, and is essential for their survival.[17][18] It houses several crucial metabolic pathways, such as the synthesis of isoprenoids, fatty acids, and heme, which are distinct from those in the human host, making it an attractive drug target. [17][19] One of the key pathways in the apicoplast is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, which is essential for the parasite's viability.[20] The disruption of apicoplast function often leads to a "delayed death" phenotype, where the parasite completes one replication cycle but fails to establish a subsequent infection.[17][21]

Postulated Biosynthesis

The biosynthesis of **nostocarboline** is thought to proceed through a pathway involving the chlorination of tryptophan, followed by a series of enzymatic reactions. A postulated biosynthetic pathway is depicted in the diagram below.

Click to download full resolution via product page

Caption: Postulated biosynthetic pathway of **nostocarboline**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **nostocarboline**.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE and BChE activity and the inhibitory effects of compounds like **nostocarboline**.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

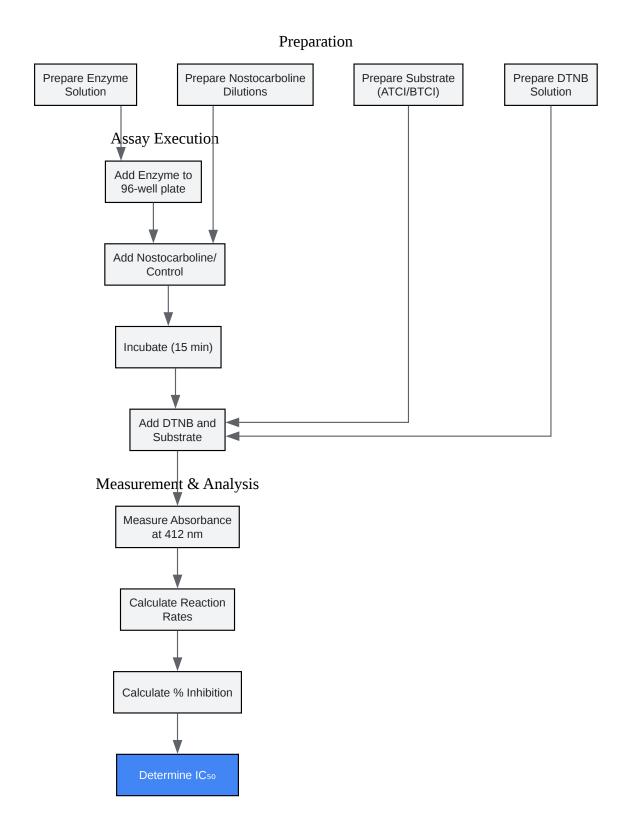
Materials:

- Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Phosphate buffer (0.1 M, pH 8.0)
- Nostocarboline (test inhibitor)
- Known cholinesterase inhibitor (e.g., galanthamine or donepezil) as a positive control
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the enzyme in phosphate buffer.

- Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
- Prepare a stock solution of DTNB in phosphate buffer.
- Prepare serial dilutions of nostocarboline and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
- Assay in 96-well Plate:
 - Add 20 μL of the enzyme solution to each well.
 - Add 20 μL of different concentrations of nostocarboline, positive control, or buffer (for the uninhibited control) to the respective wells.
 - Incubate the plate at 25°C for 15 minutes.
 - $\circ~$ Initiate the reaction by adding a mixture of 20 μL of DTNB and 20 μL of the substrate solution to each well.


Measurement:

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.

Data Analysis:

- Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Click to download full resolution via product page

Caption: Workflow for the cholinesterase inhibition assay.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This fluorescence-based assay is a standard method for determining the in vitro efficacy of antimalarial compounds.

Principle: The assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.

Materials:

- Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)
- Human red blood cells (O+)
- Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- SYBR Green I lysis buffer
- Nostocarboline (test compound)
- Standard antimalarial drug (e.g., chloroquine or artemisinin) as a positive control
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Parasite Culture and Synchronization:
 - Maintain a continuous culture of P. falciparum in human red blood cells.
 - Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
- Drug Plate Preparation:

 Prepare serial dilutions of **nostocarboline** and the positive control in the culture medium in a 96-well plate.

Assay Setup:

- Prepare a parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 1%).
- Add the parasite suspension to the wells of the drug plate.
- Include wells with uninfected red blood cells as a background control and wells with parasites but no drug as a negative control.

Incubation:

 Incubate the plates for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

• Lysis and Staining:

- o After incubation, add SYBR Green I lysis buffer to each well.
- Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

Measurement:

 Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Data Analysis:

- Subtract the background fluorescence from the readings.
- Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.

• Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

In Vivo Antiplasmodial Assay (Plasmodium berghei Mouse Model)

This in vivo model is used to assess the efficacy of antimalarial compounds in a living organism.

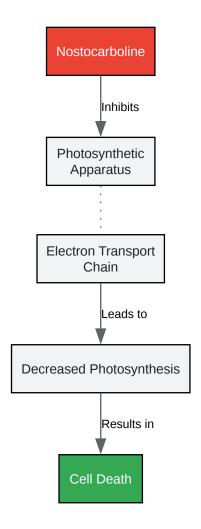
Principle: Mice are infected with the rodent malaria parasite Plasmodium berghei. The infected mice are then treated with the test compound, and the progression of the infection (parasitemia) is monitored over several days. The efficacy of the compound is determined by its ability to reduce or clear the parasite load compared to untreated control mice.

Materials:

- · Plasmodium berghei ANKA strain
- Laboratory mice (e.g., Swiss Webster or C57BL/6)
- Nostocarboline (test compound)
- Standard antimalarial drug (e.g., chloroquine) as a positive control
- Vehicle for drug administration (e.g., saline, DMSO/Tween 80 mixture)
- Giemsa stain
- Microscope

Procedure:

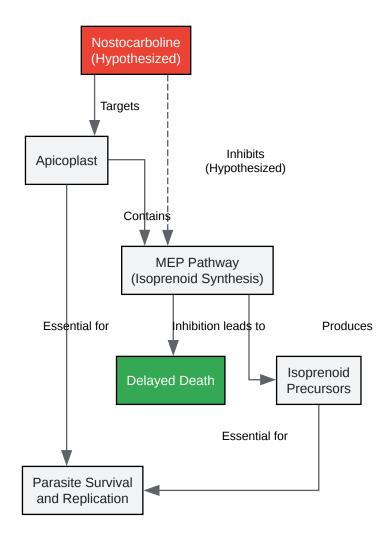
- Infection:
 - Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P. bergheiinfected red blood cells.
- Treatment:



- Randomly divide the infected mice into groups: vehicle control, positive control, and nostocarboline treatment groups (at various doses).
- Administer the treatment (e.g., orally or i.p.) daily for a defined period (e.g., 4-5 days),
 starting 24-48 hours post-infection.
- Monitoring Parasitemia:
 - Collect a small blood sample from the tail vein of each mouse daily.
 - Prepare thin blood smears, fix with methanol, and stain with Giemsa.
 - Determine the percentage of parasitized red blood cells by microscopic examination.
- Data Analysis:
 - Calculate the average parasitemia for each group on each day.
 - Determine the percentage of suppression of parasitemia in the treated groups compared to the vehicle control group.
 - Monitor the survival of the mice in each group.

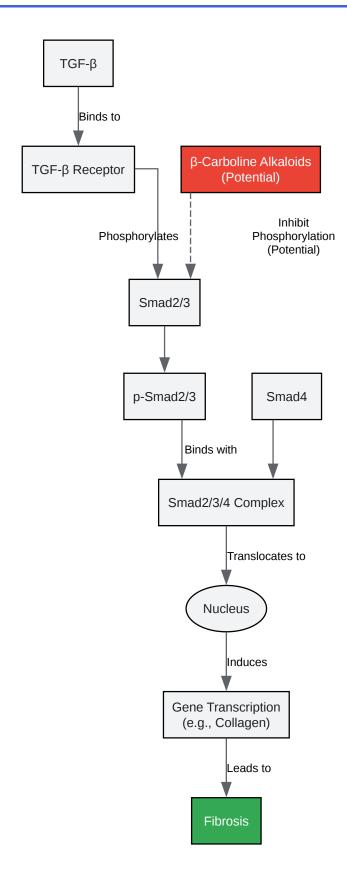
Visualizing Molecular Pathways and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and mechanisms of action associated with **nostocarboline** and related compounds.



Click to download full resolution via product page

Caption: Mechanism of phytotoxicity via photosynthesis inhibition.



Click to download full resolution via product page

Caption: Hypothesized mechanism of antiplasmodial activity via apicoplast targeting.

Click to download full resolution via product page

Caption: Potential inhibition of the TGF- β /Smad pathway by β -carboline alkaloids.

Conclusion

Nostocarboline stands out as a versatile natural product with a compelling profile of biological activities. Its efficacy as a cholinesterase inhibitor, coupled with its potent antiplasmodial and algicidal properties, underscores its potential as a scaffold for the development of new drugs. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate its properties and mechanisms of action. The visualization of its biosynthetic and potential signaling pathways aims to facilitate a deeper understanding of its molecular interactions. As research continues to unravel the full therapeutic potential of **nostocarboline**, it is poised to remain a subject of significant scientific inquiry and a valuable asset in the quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 3. Nostocarboline Wikipedia [en.wikipedia.org]
- 4. Nostocarboline: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A [pubmed.ncbi.nlm.nih.gov]
- 5. Nostocarboline: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A. [folia.unifr.ch]
- 6. benchchem.com [benchchem.com]
- 7. Nostocarboline | C12H10ClN2+ | CID 5326150 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Plasmodium berghei malaria model biology and technologies P.BERGHEI [pberghei.nl]

- 10. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches PMC [pmc.ncbi.nlm.nih.gov]
- 18. The apicoplast: a key target to cure malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of Putative Apicoplast-Targeting Drugs Using a Chemical Supplementation Assay in Cultured Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New insights into apicoplast metabolism in blood-stage malaria parasites PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the apicoplast in malaria | smo [severemalaria.org]
- To cite this document: BenchChem. [Nostocarboline: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238079#nostocarboline-iupac-name-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com